molecular formula C8H7Cl3N2O3S B140911 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol CAS No. 141975-72-6

2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol

Cat. No. B140911
M. Wt: 317.6 g/mol
InChI Key: RXUSUGPQGCDLCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol, also known as NTA, is a chemical compound that has been widely studied for its potential applications in scientific research.

Scientific Research Applications

2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol has been studied for its potential applications in scientific research, particularly in the field of biochemistry. It has been used as a reagent for the detection of thiol-containing proteins and peptides. 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol can also be used to immobilize proteins and peptides onto solid surfaces, which is useful for studying protein-protein interactions. Additionally, 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol has been used as a chelating agent for metal ions, which can be useful for studying the role of metal ions in biological systems.

Mechanism Of Action

The mechanism of action of 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol is not well understood. However, it is believed that 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol forms a complex with metal ions, which can affect the structure and function of proteins and other biomolecules.

Biochemical And Physiological Effects

2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol has also been shown to induce oxidative stress in cells, which can lead to cell death. Additionally, 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol has been shown to have anti-inflammatory properties, which may be useful for treating inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol in lab experiments is that it is a well-established reagent with a known synthesis method. Additionally, 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol is relatively inexpensive and can be easily obtained. However, one limitation of using 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol is that it can be toxic to cells at high concentrations. Additionally, 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol can be difficult to work with due to its high reactivity and potential for oxidation.

Future Directions

There are many potential future directions for research on 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol. One area of interest is the development of new synthesis methods for 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol that are more efficient and environmentally friendly. Additionally, further research is needed to understand the mechanism of action of 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol and its effects on biological systems. Finally, 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol may have potential applications in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease.

Synthesis Methods

2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol can be synthesized by reacting 2-nitrophenylthioamine with epichlorohydrin and hydrochloric acid. The resulting product is then treated with sodium hydroxide and chlorine gas to produce 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol. This synthesis method has been well-established and is widely used in laboratories.

properties

CAS RN

141975-72-6

Product Name

2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol

Molecular Formula

C8H7Cl3N2O3S

Molecular Weight

317.6 g/mol

IUPAC Name

2,2,2-trichloro-1-[(2-nitrophenyl)sulfanylamino]ethanol

InChI

InChI=1S/C8H7Cl3N2O3S/c9-8(10,11)7(14)12-17-6-4-2-1-3-5(6)13(15)16/h1-4,7,12,14H

InChI Key

RXUSUGPQGCDLCA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SNC(C(Cl)(Cl)Cl)O

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SNC(C(Cl)(Cl)Cl)O

synonyms

2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol

Origin of Product

United States

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